Dichlorobis(2-methylpropyl)stannane

Beschreibung

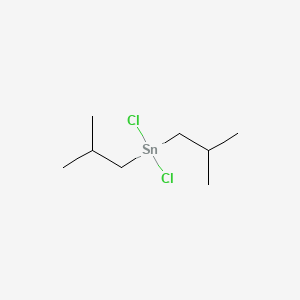

Dichlorobis(2-methylpropyl)stannane, with the molecular formula $ \text{C}8\text{H}{18}\text{Cl}2\text{Sn} $, is an organotin compound featuring a central tin atom bonded to two chlorine atoms and two 2-methylpropyl (isobutyl) groups. This tetrahedral structure places it within the broader class of diorganotin dihalides (R$2$SnX$_2$), which are widely studied for their structural diversity, reactivity, and applications in catalysis, polymer stabilization, and biocides. The compound’s branched alkyl substituents impart steric hindrance, influencing its physical and chemical behavior compared to analogous derivatives with linear or aromatic substituents.

Eigenschaften

IUPAC Name |

dichloro-bis(2-methylpropyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*4H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWLHTAAGCHDAV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Sn](CC(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424067 | |

| Record name | Dichlorobis(2-methylpropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-78-7 | |

| Record name | Dichlorobis(2-methylpropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichlorobis(2-methylpropyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 2-methylpropyl magnesium chloride (i-PrMgCl) in an anhydrous environment. The reaction typically proceeds as follows:

SnCl4+2i-PrMgCl→C8H18Cl2Sn+2MgCl2

This reaction is carried out under inert conditions, often using a nitrogen or argon atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorobis(2-methylpropyl)stannane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the tin center.

Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the tin center.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups, while oxidation and reduction reactions can produce tin compounds with different oxidation states .

Wissenschaftliche Forschungsanwendungen

Dichlorobis(2-methylpropyl)stannane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the Stille coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis.

Biological Studies: Research has explored the antibacterial properties of organotin compounds, including their potential use in developing new antibacterial agents.

Material Science: Organotin compounds are investigated for their potential use in materials science, including the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism by which dichlorobis(2-methylpropyl)stannane exerts its effects involves the coordination of the tin center with various ligands. This coordination can activate or stabilize intermediates in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

The structural and reactivity trends highlighted above underscore the importance of substituent design in organotin chemistry. However, the absence of direct data for this compound in the provided evidence limits detailed comparisons. Further studies using techniques like X-ray crystallography (e.g., SHELXL ) or NMR spectroscopy are needed to elucidate its Sn–Cl bond characteristics and intermolecular interactions.

Biologische Aktivität

Dichlorobis(2-methylpropyl)stannane, a member of the organotin compound family, has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (CAS Number: 14208-78-7) is an organotin compound characterized by its two chlorides and two 2-methylpropyl groups attached to a tin atom. Organotin compounds are known for their diverse applications, including use as biocides, stabilizers in plastics, and in various pharmaceutical contexts.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Organotin compounds often exhibit antimicrobial , antifungal , and cytotoxic properties. The mechanisms through which they exert these effects include:

- Inhibition of Enzyme Activity : Organotin compounds can inhibit key enzymes involved in cellular metabolism.

- Disruption of Membrane Integrity : These compounds may integrate into cellular membranes, leading to increased permeability and eventual cell death.

- Interference with Signal Transduction Pathways : They can affect signaling pathways by altering the activity of protein kinases and phosphatases.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound on various cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| A549 (lung cancer) | 20 | |

| MCF-7 (breast cancer) | 30 |

These values indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed effective antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating its potential as a biocide in medical applications.

- Antifungal Properties : Research revealed that this compound also possesses antifungal activity against Candida albicans, with an MIC of 40 µg/mL. This suggests possible applications in treating fungal infections.

- Cellular Mechanisms : Further investigations into the cellular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a potential therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.